molecular formula C8H14N2O B8778632 N-Cyclopropylpyrrolidine-3-carboxamide

N-Cyclopropylpyrrolidine-3-carboxamide

Cat. No.: B8778632
M. Wt: 154.21 g/mol
InChI Key: OFJJQALCJRIDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropylpyrrolidine-3-carboxamide is a pyrrolidine-derived compound featuring a cyclopropyl group attached via a carboxamide linkage. Pyrrolidine derivatives are widely studied for their conformational rigidity and metabolic stability, often leveraged in medicinal chemistry for optimizing drug-like properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-cyclopropylpyrrolidine-3-carboxamide

InChI

InChI=1S/C8H14N2O/c11-8(10-7-1-2-7)6-3-4-9-5-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

OFJJQALCJRIDEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Molecular and Structural Analysis

The table below compares N-Cyclopropylpyrrolidine-3-carboxamide with three related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound C8H14N2O* 154.21* Carboxamide, cyclopropyl, pyrrolidine Pyrrolidine backbone with cyclopropyl substitution at N and carboxamide at C3
1-Cyclopropylpyrrolidin-3-amine C7H14N2 126.20 Amine, cyclopropyl, pyrrolidine Pyrrolidine with cyclopropyl at N1 and amine at C3; lacks carboxamide
LY2033298 (Thienopyridine derivative) C13H14ClN3O2S 311.79 Chloro, methoxy, thienopyridine, carboxamide Thienopyridine core with cyclopropyl-carboxamide and multiple substituents
6-Cyclopropyl-N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide C23H24N8O 452.51 Pyridine, pyrimidine, carboxamide Complex polycyclic structure with multiple aromatic systems and stereochemistry

*Theoretical values inferred for this compound based on structural analogs.

Key Observations:
  • Functional Group Impact : The carboxamide group in this compound and LY2033298 likely enhances solubility compared to the amine in 1-Cyclopropylpyrrolidin-3-amine .
  • Molecular Complexity : The polycyclic systems in LY2033298 and the pyridine-pyrimidine derivative (evidence 4) suggest higher target specificity but reduced bioavailability due to increased molecular weight .

Pharmacological and Physicochemical Properties

Property This compound 1-Cyclopropylpyrrolidin-3-amine LY2033298 Pyridine-Pyrimidine Derivative
Solubility (Predicted) Moderate (amide enhances polarity) Low (amine reduces polarity) Low (lipophilic thienopyridine) Very Low (large aromatic systems)
Metabolic Stability High (cyclopropyl resistance) Moderate High (multiple stabilizing groups) Moderate (complex metabolism)
Toxicity Concerns Likely low (stable carboxamide) Higher (amine reactivity) Moderate (chloro substituent) Unclear (limited safety data)

1-Cyclopropylpyrrolidin-3-amine

  • Safety Profile : Requires stringent handling due to amine reactivity; skin/eye contact necessitates immediate washing .
  • Potential Use: Intermediate in synthesizing carboxamide derivatives like this compound.

LY2033298

  • Applications : Listed as ≥98% pure (HPLC), suggesting utility as a reference standard in receptor-binding studies .
  • Structural Advantage: Thienopyridine core and chloro-methoxy groups may enhance CNS permeability.

Pyridine-Pyrimidine Derivative

  • Design Rationale : The pyrimidine and pyridine moieties suggest targeting kinase or GPCR receptors, with stereochemistry (3R-pyrrolidine) critical for selectivity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-Cyclopropylpyrrolidine-3-carboxamide?

  • Methodology : A two-step procedure is often utilized: (i) coupling pyrrolidine-3-carboxylic acid derivatives with cyclopropylamine using carbodiimide-based activation (e.g., EDC/HOBt) or via mixed carbonates, and (ii) purification via column chromatography or recrystallization. Evidence from analogous compounds (e.g., nevirapine intermediates) highlights the use of cyclopropylamine in nucleophilic substitution reactions under basic conditions (e.g., NaH in DMF) .
  • Key Considerations : Solvent selection (e.g., diglyme for improved yield ), reaction temperature (room temperature vs. reflux), and catalyst choice (e.g., group II metal hydroxides ).

Q. How is structural characterization of this compound validated in academic research?

  • Analytical Techniques :

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., observed m/z 352.2 [M+1] in related pyrrolidine-carboxamide derivatives) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify cyclopropyl group integration (e.g., characteristic signals for cyclopropyl protons at δ 0.5–1.5 ppm) and carboxamide NH resonance .
    • Data Interpretation : Cross-validation with X-ray crystallography (if crystalline) or computational modeling (e.g., InChI key-based structural verification ).

Q. What analytical methods ensure purity and stability of this compound in experimental workflows?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold ).
  • Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

  • Experimental Design :

  • DoE (Design of Experiments) : Screen variables (e.g., solvent polarity, base strength, stoichiometry) using fractional factorial designs. For example, diglyme enhances reaction efficiency in cyclopropane ring formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track carboxamide bond formation and cyclopropane ring closure .
    • Troubleshooting : Address side reactions (e.g., pyrrolidine ring opening) via controlled temperature gradients or protective group strategies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data Reconciliation :

  • Comparative Assay Analysis : Evaluate discrepancies in IC50_{50} values by standardizing assay conditions (e.g., cell lines, incubation time) .
  • Metabolite Profiling : Assess if conflicting results arise from metabolic instability (e.g., cytochrome P450-mediated degradation) using hepatic microsome assays .
    • Computational Validation : Molecular docking studies to verify target binding affinity consistency across datasets .

Q. How are in vitro and in vivo pharmacological models designed to evaluate this compound derivatives?

  • In Vitro Models :

  • Target Engagement : Radioligand binding assays (e.g., 3H^3H-labeled analogs) to quantify receptor affinity .
  • Functional Assays : Calcium flux or cAMP accumulation assays for GPCR-targeted derivatives .
    • In Vivo Translation : Pharmacokinetic studies in rodent models to assess bioavailability, brain penetration (e.g., logP optimization), and metabolite identification via UPLC-QTOF-MS .

Methodological Challenges & Solutions

Q. What precautions are critical when handling sodium hydride in cyclopropane ring-forming reactions?

  • Safety Protocols :

  • Quenching : Avoid aqueous quenching (violent exothermic reaction); use tert-butanol or ethyl acetate for safe neutralization .
  • Solvent Compatibility : Use anhydrous DMF or diglyme to prevent premature NaH decomposition .

Q. How can researchers address solubility limitations of this compound in biological assays?

  • Formulation Strategies :

  • Co-Solvents : DMSO (≤0.1% final concentration) or cyclodextrin-based encapsulation .
  • Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.